molecular formula C25H30N8O2 B14072670 8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione

8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione

Cat. No.: B14072670
M. Wt: 474.6 g/mol
InChI Key: BTGFGXRESYKOCS-UHFFFAOYSA-N
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Description

8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione is an organic compound that belongs to the class of purine derivatives. This compound is known for its complex structure, which includes a piperidine ring, a butynyl group, and a quinazoline moiety.

Preparation Methods

The synthesis of 8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This step involves the reaction of appropriate starting materials to form the piperidine ring.

    Introduction of the butynyl group: The butynyl group is introduced through a reaction involving an alkyne and a suitable reagent.

    Attachment of the quinazoline moiety: The quinazoline moiety is attached to the piperidine ring through a series of reactions involving nucleophilic substitution and condensation.

    Final assembly: The final compound is assembled through a series of coupling reactions and purification steps.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to changes in cellular processes and metabolic pathways. The compound’s structure allows it to bind to enzyme active sites, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H30N8O2

Molecular Weight

474.6 g/mol

IUPAC Name

8-(3-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C25H30N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,21-22H,8-9,12-15,26H2,1-3H3

InChI Key

BTGFGXRESYKOCS-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C2C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Origin of Product

United States

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